4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
Overview
Description
Scientific Research Applications
Practical Synthesis and Chemical Reactivity
- Research on the synthesis of key intermediates for pharmaceuticals indicates the importance of developing efficient, scalable methods for producing compounds with potential medicinal applications. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl showcases innovative approaches to chemical production, highlighting the relevance of fluoro and methoxy phenyl derivatives in medicinal chemistry and the ongoing search for more efficient synthesis routes for key intermediates (Qiu et al., 2009).
Fluorescent Chemosensors
- The development of chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol, underscores the application of specialized compounds in detecting various analytes, demonstrating the broader utility of sophisticated chemical structures in creating sensitive and selective detection systems (Roy, 2021).
Biological Significance of Triazine Compounds
- Triazine derivatives, featuring a core similar in motif to the target compound, have been extensively studied for their wide range of biological activities. This highlights the potential research interest in triazine-based compounds for pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting a vast area of exploration for new triazine derivatives in drug discovery (Verma et al., 2019).
properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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